

# Efficacy of YSCH-01 in Advanced Solid Tumors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: YS-67

Cat. No.: B12365708

[Get Quote](#)

A recent investigator-initiated trial explored the preliminary efficacy and safety of YSCH-01, an oncolytic adenovirus, administered via intratumoral injection in patients with advanced solid tumors. The study demonstrated promising antitumor activity.

Table 1: Summary of Clinical Efficacy of YSCH-01

| Efficacy Endpoint                      | Value (95% CI)           |
|----------------------------------------|--------------------------|
| Overall Response Rate (ORR)            | 27.3% (6.02% to 60.97%)  |
| Disease Control Rate (DCR)             | 81.8% (48.22% to 97.72%) |
| Median Progression-Free Survival (PFS) | 4.97 months              |
| Median Overall Survival (OS)           | 8.62 months              |

These findings suggest that YSCH-01 holds potential as a therapeutic agent for advanced solid tumors, showing a notable ability to control disease progression and elicit an objective response in a subset of patients.[\[1\]](#)

## Experimental Protocol for YSCH-01 Clinical Trial

The clinical evaluation of YSCH-01 was conducted as a first-in-human, open-label, dose-escalation and dose-expansion trial.

Experimental Workflow:



[Click to download full resolution via product page](#)

#### YSCH-01 Clinical Trial Workflow

## Comparative Landscape: Oncolytic Virus Therapies

Direct comparison of **YS-67** (as YSCH-01) to a specific competitor is not feasible without a clearly identified counterpart. However, the broader field of oncolytic virus (OV) therapy provides a relevant comparative context. Several OV products have received regulatory approval in different parts of the world, each with distinct mechanisms and target indications.

Table 2: Approved Oncolytic Virus Therapies

| Therapy Name    | Virus Type                          | Approved Indication(s)                                  | Region of Approval |
|-----------------|-------------------------------------|---------------------------------------------------------|--------------------|
| RIGVIR          | ECHO-7 virus (echovirus)            | Melanoma                                                | Latvia             |
| Oncorine (H101) | Recombinant adenovirus              | Head and neck cancer (in combination with chemotherapy) | China              |
| Imlytic (T-VEC) | Herpes simplex virus type 1 (HSV-1) | Unresectable metastatic melanoma                        | USA, Europe        |
| Delytact (G47Δ) | Herpes simplex virus type 1 (HSV-1) | Malignant glioma                                        | Japan              |

These approved therapies highlight the clinical viability of the oncolytic virus platform. The efficacy of YSCH-01, with an ORR of 27.3% and a DCR of 81.8% in a mixed cohort of advanced solid tumors, appears promising within this landscape, although direct cross-trial comparisons are inherently challenging due to differences in patient populations, tumor types, and study designs.[\[1\]](#)

## Signaling Pathway: General Mechanism of Oncolytic Adenovirus

Oncolytic adenoviruses like YSCH-01 are engineered to selectively replicate within and lyse cancer cells while sparing normal cells. This process is often dependent on the dysregulation of key signaling pathways in cancer cells, such as the p53 and Retinoblastoma (Rb) pathways.



[Click to download full resolution via product page](#)

### *Oncolytic Adenovirus Mechanism of Action*

The selective replication of the oncolytic adenovirus in cancer cells leads to cell death and the release of tumor-associated antigens. This, in turn, can stimulate a systemic anti-tumor immune response, a key secondary mechanism of action for this class of therapy.

In conclusion, while the identity of "YS-67" remains elusive, the data from the YSCH-01 trial provides a valuable insight into the potential efficacy of a novel oncolytic adenovirus. The performance of YSCH-01 appears encouraging when viewed against the backdrop of approved oncolytic virus therapies, suggesting a promising future for this agent in the treatment of advanced solid tumors. Further research is needed to directly compare its efficacy against other specific cancer therapies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Preliminary efficacy and safety of YSCH-01 in patients with advanced solid tumors: an investigator-initiated trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efficacy of YSCH-01 in Advanced Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12365708#ys-67-versus-competitor-compound-efficacy>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)